Pivanex

Description

Pivaloyloxymethylbutyrate is an acyloxyalkyl ester prodrug of butyric acid. Pivaloyloxymethylbutyrate inhibits histone deacetylase, resulting in cell differentiation, cell growth inhibition, and apoptosis. (NCI04)

AN-9 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

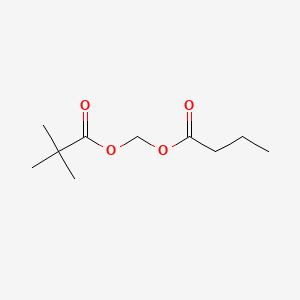

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

butanoyloxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKLFBYWXZYSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190818 | |

| Record name | AN 9 (ion exchanger) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122110-53-6, 37380-45-3 | |

| Record name | Pivaloyloxymethyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AN 9 (ion exchanger) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivanex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AN-9 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN 9 (ion exchanger) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AN-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pivanex (AN-9): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivanex (pivaloyloxymethyl butyrate, AN-9) is a novel prodrug of the short-chain fatty acid, butyric acid. As a potent histone deacetylase (HDAC) inhibitor, Pivanex demonstrates a multi-faceted mechanism of action against cancer cells, culminating in cytostatic and cytotoxic effects. Its enhanced lipophilicity compared to butyric acid facilitates superior cellular permeability, leading to more effective intracellular delivery of the active compound. This guide provides a comprehensive overview of the molecular mechanisms through which Pivanex exerts its anticancer effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a thorough understanding of its therapeutic potential.

Core Mechanism of Action: Histone Deacetylase Inhibition

Pivanex's primary mechanism of action is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of certain genes, including tumor suppressor genes.

Pivanex, upon entering the cell, is hydrolyzed to release butyric acid, a known HDAC inhibitor. By inhibiting HDACs, Pivanex promotes histone hyperacetylation. This neutralizes the positive charge on histones, leading to a more relaxed, open chromatin conformation (euchromatin). This altered chromatin landscape allows for the transcription of previously silenced genes that regulate critical cellular processes such as apoptosis, cell cycle progression, and differentiation. The increased potency of Pivanex over butyric acid is attributed to its enhanced ability to cross cell membranes.[1]

References

An In-depth Technical Guide to Pivanex (AN-9): A Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivanex (AN-9), also known as pivaloyloxymethyl butyrate, is a prodrug of the short-chain fatty acid butyric acid, a known histone deacetylase (HDAC) inhibitor. As a more potent and bioavailable derivative, Pivanex has been investigated for its anti-neoplastic properties. This technical guide provides a comprehensive overview of Pivanex, detailing its biological target, mechanism of action, and preclinical and clinical findings. Quantitative data are summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental assessment.

Core Concepts: Pivanex (AN-9) and its Biological Target

Pivanex is a synthetically derived acyloxyalkyl ester of butyric acid. Its primary biological target is the class of enzymes known as histone deacetylases (HDACs) . HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.

Pivanex exerts its therapeutic effects by inhibiting HDAC activity. As a prodrug, its increased lipophilicity allows for enhanced intracellular transport compared to butyric acid. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing butyric acid, pivalic acid, and formaldehyde. The released butyric acid is the active moiety that inhibits HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This, in turn, results in the reactivation of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.

Quantitative Data Summary

In Vitro Efficacy

| Cell Line | Concentration (µM) | Incubation Time | Effect | Citation |

| K562 | 100-500 | 24 hours | Significant reduction in the number of viable cells. | [1] |

| K562 | 100-500 | 6-72 hours | Significant increase in the number of apoptotic cells. | [1] |

| K562 | 500 | 4 hours | Significant increase in caspase activity. | [1] |

| K562 | 200 | Not Specified | Enhancement in the G2-M phase, moderate enhancement in the S phase, and a slight reduction in the G0-G1 phase of the cell cycle. | [1] |

In Vivo Efficacy (Preclinical)

A study in a mouse model of Spinal Muscular Atrophy (SMNΔ7 SMA mice) demonstrated the in vivo efficacy of Pivanex.

| Animal Model | Dosage | Administration | Outcome | Citation |

| SMNΔ7 SMA mice | 200 mg/kg | Oral, twice daily | Improved the mean lifespan by 84.6% and delayed the onset of body mass loss by 94.9%. | [1] |

Clinical Trial Data (Phase II)

A Phase II clinical trial (NCT00073385) evaluated Pivanex as a single agent in patients with refractory non-small cell lung cancer (NSCLC).

| Parameter | Value | Citation |

| Patient Population | 47 patients with advanced NSCLC who had failed prior chemotherapy. | [2] |

| Dosage | 2.34 g/m²/day by 6-hour i.v. infusion for 3 days every 3 weeks. | [2] |

| Overall Response Rate (ORR) | 4.3% (intent-to-treat), 5.1% (evaluable patients). | [2] |

| Disease Stabilization (≥ 2 cycles) | 18 patients. | [2] |

| Disease Stabilization (≥ 12 weeks) | 36% of patients. | [2] |

| 1-Year Survival (patients with < 3 prior chemo regimens) | 47% | [2] |

| Median Survival (patients with < 3 prior chemo regimens) | 11.2 months. | [2] |

Other Phase I and II clinical trials have been conducted for chronic lymphocytic leukemia (NCT00083473) and malignant melanoma (NCT00087477), assessing the safety and efficacy of Pivanex[2][3].

Mechanism of Action: Signaling Pathways

Pivanex, through the inhibition of HDACs by its active metabolite butyric acid, modulates several critical signaling pathways that control cell fate. The hyperacetylation of histones leads to the re-expression of silenced tumor suppressor genes. Furthermore, the acetylation status of non-histone proteins involved in apoptosis and cell cycle regulation is altered.

One of the key mechanisms is the downregulation of the anti-apoptotic protein Bcl-2. Pivanex has also been shown to down-regulate the oncoprotein bcr-abl in chronic myelogenous leukemia cells[1]. The induction of cell cycle arrest is another important aspect of its anti-cancer activity.

References

Pivanex (Pivaloyloxymethyl Butyrate): A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivanex (pivaloyloxymethyl butyrate), also known as AN-9, is a prodrug of the short-chain fatty acid butyric acid, a known histone deacetylase (HDAC) inhibitor. Developed to overcome the pharmacological limitations of butyric acid, Pivanex demonstrates enhanced cellular permeability and potency. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Pivanex, with a focus on its application in oncology. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways are presented to support further research and development in this area.

Introduction

Butyric acid, a natural product of fiber fermentation in the colon, has long been recognized for its potential as an anti-cancer agent due to its ability to induce cell differentiation, apoptosis, and cell cycle arrest in tumor cells.[1][2] A primary mechanism underlying these effects is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] However, the clinical utility of butyric acid is hampered by its short plasma half-life and poor cellular uptake.[2]

Pivanex was designed as a prodrug to address these limitations. As an acyloxyalkyl ester of butyric acid, its lipophilic nature facilitates passive diffusion across cell membranes.[3] Once inside the cell, it is hydrolyzed by intracellular esterases to release butyric acid, formaldehyde, and pivalic acid.[4][5] This intracellular delivery mechanism leads to a higher and more sustained concentration of the active HDAC inhibitor, butyric acid, at its site of action.

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for Pivanex is not publicly available in the reviewed literature, the synthesis of acyloxyalkyl esters is a well-established chemical process. The structure of Pivanex (pivaloyloxymethyl butyrate) suggests a synthesis route involving the reaction of a salt of butyric acid with a pivaloyloxymethyl halide.

Table 1: Physicochemical Properties of Pivanex

| Property | Value | Reference |

| Chemical Name | Pivaloyloxymethyl butyrate | MedchemExpress |

| Synonyms | AN-9 | MedchemExpress |

| Molecular Formula | C10H18O4 | MedchemExpress |

| Molecular Weight | 202.25 g/mol | MedchemExpress |

| Appearance | Liquid | [1] |

| Solubility | Soluble in ethanol | [1] |

Mechanism of Action

The primary mechanism of action of Pivanex is the inhibition of histone deacetylases (HDACs) by its active metabolite, butyric acid.[1][2] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.

By inhibiting HDACs, butyric acid promotes histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis.[1][2]

A secondary and distinct mechanism of action for Pivanex involves the intracellular release of formaldehyde.[4][5] Formaldehyde has been shown to potentiate the cytotoxic effects of certain chemotherapeutic agents, such as doxorubicin, by facilitating the formation of drug-DNA adducts.[4][5]

Diagram 1: Pivanex Mechanism of Action

Preclinical Development

In Vitro Studies

Pivanex has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines.

Table 2: Summary of In Vitro Studies

| Cell Line | Concentration | Incubation Time | Key Findings | Reference |

| K562 (Chronic Myeloid Leukemia) | 100-500 µM | 24 hours | Significant reduction in viable cells; synergistic effect with STI571. | [6] |

| K562 (Chronic Myeloid Leukemia) | 100-500 µM | 6-72 hours | Significant increase in apoptotic cells and caspase activity. | [6] |

| K562 (Chronic Myeloid Leukemia) | 200 µM | - | Induction of G2/M phase cell cycle arrest. | [6] |

| HL-60 (Promyelocytic Leukemia) | Lower than butyric acid | Shorter than butyric acid | Induction of apoptosis, accompanied by a reduction in Bcl-2 expression. | [7] |

In Vivo Studies

Preclinical in vivo studies have further substantiated the therapeutic potential of Pivanex.

Table 3: Summary of In Vivo Studies

| Animal Model | Dosage | Administration | Key Findings | Reference |

| SMNΔ7 SMA mice | 200 mg/kg, b.i.d. | Oral | Improved mean lifespan by 84.6%; delayed onset of body mass loss by 94.9%. | [6] |

| Mice with monocytic leukemia | Dose-dependent | - | Prolonged survival as a single agent and in combination with daunorubicin. | [8] |

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for Pivanex are not extensively published in the public domain. However, studies on its active metabolite, butyric acid, indicate a short plasma half-life, which Pivanex was designed to overcome through its prodrug formulation.[2] The superior pharmacokinetic profile of Pivanex compared to butyric acid has been noted in preclinical models.[9] General toxicology studies for investigational new drugs typically include assessments of acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity, to establish a safe starting dose for human trials.[2][10]

Clinical Development

Pivanex has been evaluated in Phase I and Phase II clinical trials, primarily in patients with advanced solid malignancies, with a focus on non-small cell lung cancer (NSCLC).

Phase I Clinical Trial

A Phase I study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of Pivanex in patients with advanced solid malignancies.

Table 4: Phase I Clinical Trial of Pivanex

| Parameter | Details | Reference |

| Patient Population | 28 patients with advanced solid malignancies refractory to conventional therapy. | [1][11] |

| Dosing Regimen | 6-hour intravenous infusion daily for 5 days every 3 weeks, with dosages ranging from 0.047 to 3.3 g/m²/day. | [1][11] |

| Maximum Tolerated Dose (MTD) | Not reached; dose escalation was limited by the volume of the intralipid formulation. The maximum deliverable dose was 3.3 g/m²/day. | [1][11] |

| Toxicities | Mild to moderate nausea, vomiting, hepatic transaminase elevation, hyperglycemia, fever, fatigue, anorexia, injection site reaction, diarrhea, and visual complaints. No dose-limiting toxicities were observed. | [1][11] |

| Efficacy | A partial response was observed in one previously untreated patient with metastatic NSCLC. | [1][11] |

Phase II Clinical Trial in NSCLC

A multicenter, open-label Phase II trial evaluated the efficacy and safety of Pivanex in patients with advanced NSCLC who had failed prior chemotherapy.

Table 5: Phase II Clinical Trial of Pivanex in NSCLC

| Parameter | Details | Reference |

| Patient Population | 47 patients with advanced NSCLC who had failed prior chemotherapy. | Titan News Release (2002) |

| Dosing Regimen | 2.34 g/m²/day by 6-hour intravenous infusion for 3 days every 3 weeks. | Titan News Release (2002) |

| Efficacy (Intent-to-treat) | - Partial Response: 4.3% - Disease Stabilization (≥ 2 cycles): 38.3% | Titan News Release (2002) |

| Efficacy (Evaluable Patients, n=39) | - Partial Response: 5.1% - Disease Stabilization (≥ 12 weeks): 36% | Titan News Release (2002) |

| Survival (Patients with < 3 prior regimens, n=29) | - 1-Year Survival: 47% - Median Survival: 11.2 months | Titan News Release (2002) |

| Safety | Well-tolerated with no myelosuppression or significant nausea and vomiting. | Titan News Release (2002) |

A subsequent Phase IIb study of Pivanex in combination with docetaxel was halted due to safety concerns identified by an independent data monitoring committee.

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of Pivanex (or its active metabolite, butyric acid) in vitro.

Materials:

-

Cell culture reagents

-

Pivanex solution

-

Lysis buffer

-

Sulfuric acid for acid extraction

-

Protein assay reagents (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of Pivanex for a specified time.

-

Harvest the cells and perform histone extraction using an acid extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in Pivanex-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Diagram 4: Annexin V Apoptosis Assay Workflow

Materials:

-

Cell culture reagents

-

Pivanex solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentrations of Pivanex for the appropriate duration to induce apoptosis.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

Pivanex (pivaloyloxymethyl butyrate) represents a rationally designed prodrug of butyric acid that successfully overcomes the pharmacokinetic limitations of its parent compound. Its dual mechanism of action, involving both HDAC inhibition and formaldehyde release, provides a multi-faceted approach to cancer therapy. Preclinical studies have consistently demonstrated its enhanced potency and efficacy compared to butyric acid. While early clinical trials showed promising activity and a manageable safety profile in patients with advanced NSCLC, further investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of Pivanex and other HDAC inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 7.7.2 Evaluating Toxicity Data | Environment, Health and Safety [ehs.cornell.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrate ( AN-9 ) with the Formaldehyde-releasing Prodrug Pivaloyloxymethyl Molecular Basis for the Synergistic Interaction of Adriamycin Updated | Semantic Scholar [semanticscholar.org]

- 9. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pivanex: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of the short-chain fatty acid butyric acid, a known histone deacetylase (HDAC) inhibitor. By masking the carboxyl group of butyric acid, Pivanex exhibits improved cellular permeability, allowing for more efficient intracellular delivery of the active compound. Once inside the cell, Pivanex is hydrolyzed by cellular esterases, releasing butyric acid, which then exerts its anti-neoplastic effects. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for Pivanex.

Chemical Structure and Identifiers

Pivanex is chemically known as pivaloyloxymethyl butyrate. Its structure consists of a butyrate molecule esterified with a pivaloyloxymethyl group.

| Identifier | Value |

| IUPAC Name | (2,2-dimethylpropanoyloxy)methyl butanoate |

| Synonyms | Pivanex, AN-9, Pivaloyloxymethyl butyrate |

| CAS Number | 122110-53-6[1] |

| Molecular Formula | C10H18O4[1] |

| Molecular Weight | 202.25 g/mol [1] |

| SMILES | CCCC(=O)OCOC(=O)C(C)(C)C[1] |

| InChI Key | GYKLFBYWXZYSOW-UHFFFAOYSA-N |

Physicochemical Properties

Pivanex is a colorless to light yellow liquid. A summary of its known and predicted physicochemical properties is presented below.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.008 ± 0.06 g/cm³ | [1] |

| Boiling Point | 249.3 ± 13.0 °C | Predicted |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage | Store at -20°C for long-term stability |

Note: Experimental data for melting point and pKa were not available in the reviewed literature.

Pharmacological Properties and Mechanism of Action

Pivanex is an orally active prodrug that demonstrates anti-neoplastic, anti-metastatic, and anti-angiogenic properties.[2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs) following its intracellular conversion to butyric acid.

Hydrolysis to Butyric Acid

As a prodrug, Pivanex is designed to overcome the poor cellular permeability of butyric acid. Its lipophilic nature allows it to readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing the active HDAC inhibitor, butyric acid, as well as pivalic acid and formaldehyde.

Caption: Intracellular activation of Pivanex.

Histone Deacetylase (HDAC) Inhibition

Butyric acid inhibits the activity of class I and II HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.

Caption: Mechanism of HDAC inhibition by butyric acid.

Downregulation of Bcr-Abl Signaling

Pivanex has been shown to down-regulate the expression of the oncoprotein Bcr-Abl. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of cancer cells, particularly in chronic myeloid leukemia (CML). By reducing Bcr-Abl levels, Pivanex can inhibit downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to apoptosis of cancer cells.

Caption: Pivanex-mediated downregulation of Bcr-Abl signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of Pivanex.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Pivanex on cancer cell lines.

Materials:

-

Cancer cell line (e.g., K562, A549, NCI-H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Pivanex stock solution (e.g., 100 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Pivanex in complete culture medium to achieve the desired final concentrations (e.g., 10 µM to 500 µM).

-

Remove the medium from the wells and add 100 µL of the Pivanex dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

HDAC Activity Assay (Colorimetric)

Objective: To measure the inhibitory effect of Pivanex (as butyric acid) on HDAC activity.

Materials:

-

HeLa nuclear extract (as a source of HDACs)

-

HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)

-

HDAC assay buffer

-

Lysine developer

-

Pivanex or sodium butyrate

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare dilutions of Pivanex or sodium butyrate in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

85 µL of ddH2O

-

10 µL of 10X HDAC Assay Buffer

-

Your sample containing HDAC activity (e.g., 5-10 µg of HeLa nuclear extract) or HDAC inhibitor.

-

-

For a positive control, use HeLa nuclear extract without any inhibitor. For a negative control, use a known HDAC inhibitor like Trichostatin A.

-

Add 5 µL of the HDAC colorimetric substrate to each well and mix thoroughly.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of Lysine Developer to each well.

-

Incubate at 37°C for 30 minutes.

-

Read the absorbance at 405 nm using a microplate reader.

-

The HDAC activity is inversely proportional to the signal. Calculate the percentage of inhibition relative to the control.

Western Blot Analysis for Bcr-Abl Expression

Objective: To determine the effect of Pivanex on the expression level of Bcr-Abl protein.

Materials:

-

Bcr-Abl positive cell line (e.g., K562)

-

Pivanex

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Bcr-Abl

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat K562 cells with various concentrations of Pivanex for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bcr-Abl antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of Bcr-Abl.

Summary and Future Directions

Pivanex is a promising anti-cancer agent that leverages a prodrug strategy to effectively deliver butyric acid, a potent HDAC inhibitor, into cancer cells. Its dual mechanism of action, involving both epigenetic modulation through HDAC inhibition and the downregulation of the key oncoprotein Bcr-Abl, makes it a compelling candidate for further investigation, particularly in hematological malignancies and solid tumors. Future research should focus on elucidating the full spectrum of its molecular targets, its potential for synergistic combinations with other chemotherapeutic agents, and the development of biomarkers to predict patient response in clinical settings.

References

A Technical Guide to the Prodrug Pivanex (AN-9) and its Intracellular Activation to Butyric Acid

Executive Summary: Butyric acid, a short-chain fatty acid, is a potent histone deacetylase (HDAC) inhibitor with significant therapeutic potential in oncology and other fields. However, its clinical utility is hampered by unfavorable pharmacological properties, including a short plasma half-life and rapid hepatic clearance. Pivanex (pivaloyloxymethyl butyrate, AN-9), an acyloxyalkyl ester prodrug of butyric acid, was designed to overcome these limitations.[1][2] This guide provides a detailed overview of the mechanism of Pivanex activation, its pharmacokinetic profile, downstream biological effects, and the key experimental protocols used in its evaluation. Pivanex leverages its lipophilic nature for efficient cellular uptake, where it is hydrolyzed by intracellular esterases to release the active agent, butyric acid, leading to enhanced potency compared to direct administration of butyric acid itself.[2][3][4]

Introduction: The Rationale for a Butyric Acid Prodrug

Butyric acid (BA) is a naturally occurring short-chain fatty acid that plays a crucial role in cellular homeostasis. One of its most significant functions is the inhibition of histone deacetylases (HDACs).[5] By inhibiting HDACs, butyrate causes hyperacetylation of histone proteins, leading to a more open chromatin structure. This alteration in chromatin remodeling affects the expression of a subset of mammalian genes (approximately 2%), often inducing cell cycle arrest, differentiation, or apoptosis in cancer cells.[5]

Despite its promise, the therapeutic application of butyric acid is limited by its poor pharmacokinetic profile, characterized by a very short half-life (under 6 minutes) and rapid first-pass metabolism in the liver.[2][6] These factors make it challenging to maintain therapeutically relevant concentrations in vivo.

To address these challenges, the prodrug Pivanex (pivaloyloxymethyl butyrate or AN-9) was developed.[1] As a member of the acyloxyalkyl ester prodrug family, Pivanex is more lipophilic than BA, a characteristic that enhances its ability to cross cell membranes.[3][4] This design allows for efficient delivery into target cells, where it subsequently releases the active butyric acid molecule.[7][8]

Mechanism of Pivanex Activation

The core of the Pivanex prodrug strategy lies in its intracellular conversion to active butyric acid. This process is a one-step enzymatic hydrolysis reaction catalyzed by non-specific intracellular esterases, which are ubiquitous in mammalian cells.

Upon entering the cell, Pivanex is rapidly cleaved at the ester bond. This hydrolysis yields three products: the active drug, butyric acid; pivalic acid (2,2-dimethylpropionic acid); and formaldehyde.[7][9][10] While butyric acid is responsible for the primary therapeutic effects via HDAC inhibition, the released formaldehyde has been shown to synergize with certain chemotherapeutic agents like doxorubicin by facilitating the formation of drug-DNA adducts.[9] Pivalic acid is not believed to contribute to the drug's activity.[9]

Pharmacokinetics and Cellular Uptake

The enhanced potency of Pivanex over butyric acid is primarily attributed to its superior cellular uptake.[2][3] The lipophilic nature of the pivaloyloxymethyl group facilitates rapid diffusion across the cell membrane, a process that is significantly more efficient than the uptake of the more polar butyric acid molecule.

In Vitro Cellular Uptake Data

Studies using radiolabeled compounds have quantified the uptake of Pivanex in various cancer cell lines. In leukemic cells, the intracellular concentration of radioactivity from [14C]-labeled Pivanex increased rapidly, peaking within 30 to 60 minutes, before declining as the prodrug was hydrolyzed and the resulting butyric acid was metabolized.[3][4] In contrast, cells exposed to [14C]-butyric acid showed consistently low intracellular radioactivity levels.[3][4]

| Cell Line | Compound | Peak Uptake Time | Key Finding | Reference |

| MEL (Murine Erythroleukemia) | [14C]-Pivanex | 30 minutes | Rapid uptake and subsequent decline attributed to hydrolysis and metabolism. | [3][4] |

| HL-60 (Human Promyelocytic Leukemia) | [14C]-Pivanex | 1 hour | Rapid uptake, slower peak time compared to MEL cells. | [3][4] |

| MEL / HL-60 | [14C]-Butyric Acid | N/A | Intracellular radioactivity level remained low throughout the experiment. | [3][4] |

In Vivo and Clinical Pharmacokinetics

In preclinical animal models, Pivanex has demonstrated significant anti-tumor activity.[7][11] A study on a mouse model for spinal muscular atrophy showed that oral administration of Pivanex at 200 mg/kg/day almost doubled the average lifespan of the mice, a therapeutic effect attributed to the delivery of butyric acid to the central nervous system.[7]

Phase I clinical trials in patients with advanced solid malignancies have established the safety profile of Pivanex. The drug was administered as an intravenous infusion, and the maximum deliverable dose was found to be 3.3 g/m²/day, limited by the volume of the lipid-based formulation vehicle.[1][2]

| Study Phase | Patient Population | Dosage Range | Schedule | Dose-Limiting Toxicity | Observed Side Effects | Reference |

| Phase I | Advanced Solid Malignancies | 0.047 to 3.3 g/m²/day | 6-hour IV infusion daily for 5 days, every 3 weeks | None observed up to the maximum feasible dose. | Mild to moderate nausea, vomiting, fatigue, anorexia, hyperglycemia, elevated transaminases. | [1][2] |

Downstream Biological Effects of Released Butyric Acid

Once released inside the cell, butyric acid acts as a potent inhibitor of class I and IIa histone deacetylases (HDACs).[9] This inhibition leads to the accumulation of acetylated histones, which alters chromatin structure and modulates gene expression.[5] One of the key target genes transcriptionally activated by butyrate-induced histone hyperacetylation is CDKN1A, which encodes the cyclin-dependent kinase (CDK) inhibitor p21Waf1/Cip1.[5][12] The p21 protein binds to and inhibits cyclin-CDK2 complexes, leading to cell cycle arrest in the G1 phase.[5][13] This halt in proliferation can, depending on the cellular context, lead to differentiation or apoptosis.[5]

Key Experimental Protocols

The following protocols are representative of the methods used to characterize the uptake and activity of Pivanex.

Protocol: In Vitro Cellular Uptake Assay

This protocol is based on the methodology used to compare the uptake of [14C]-Pivanex and [14C]-Butyric Acid in leukemic cell lines.[3][4]

-

Cell Culture: Culture leukemic cells (e.g., HL-60 or MEL) in appropriate media to a density of 1-2 x 10⁶ cells/mL.

-

Preparation of Reagents: Prepare solutions of [14C]-Pivanex and [14C]-Butyric Acid (labeled on the carboxylic moiety) at the desired final concentration in culture medium.

-

Incubation: Add the radiolabeled compound to the cell suspension. Incubate the cells at 37°C. For time-course experiments, take aliquots at specified time points (e.g., 5, 15, 30, 60, 120 minutes). A parallel incubation at 4°C can be run to assess temperature dependence.

-

Separation: To stop the uptake, rapidly separate the cells from the incubation medium. This is typically done by filtering the cell suspension through a glass microfiber filter and washing quickly with ice-cold phosphate-buffered saline (PBS).

-

Quantification: Place the filter containing the cells into a scintillation vial. Add scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or convert to pmol of compound per 10⁶ cells. Plot the intracellular radioactivity over time.

References

- 1. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pivanex: A Deep Dive into its Impact on Gene Expression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivanex (pivaloyloxymethyl butyrate, AN-9), a prodrug of butyric acid, is a histone deacetylase (HDAC) inhibitor that has demonstrated anti-neoplastic properties by inducing cell differentiation, cell cycle arrest, and apoptosis in a variety of cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Pivanex's effects, with a specific focus on its influence on gene expression and the induction of apoptosis. We will explore the signaling pathways modulated by Pivanex, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.

Pivanex, as an HDAC inhibitor, counteracts this process by increasing histone acetylation, which leads to a more open chromatin structure and the re-activation of silenced genes. This guide will dissect the downstream consequences of this epigenetic modulation, particularly as it pertains to the intricate cellular processes of gene expression and apoptosis.

Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of Pivanex is the inhibition of HDAC enzymes. Upon entering the cell, Pivanex is metabolized to butyrate, a well-known HDAC inhibitor. This inhibition leads to the accumulation of acetylated histones, a hallmark of transcriptionally active chromatin.

Quantitative Effects on HDAC Activity and Histone Acetylation

Studies have demonstrated Pivanex's ability to inhibit HDAC activity and induce histone hyperacetylation in a time- and dose-dependent manner.

| Cell Line/System | Pivanex Concentration/Dose | Time Point | Effect on HDAC Activity | Effect on Histone Acetylation | Reference |

| NCI-H23 (NSCLC) | Not Specified (in vitro) | 72 hours | Maximum inhibition to 25% of control | Hyperacetylation of histone H3 observed at 1, 3, 7, 24, and 48 hours | [1] |

| NSCLC Patient PBMCs | 2.5 g/m² (in vivo) | Day 4 | Strongly inhibited | Hyperacetylation of histones H3 and H4 | [1] |

Pivanex and the Induction of Apoptosis

A key consequence of HDAC inhibition by Pivanex is the induction of apoptosis, or programmed cell death, in cancer cells. This process is orchestrated through a complex interplay of signaling pathways and the modulation of pro- and anti-apoptotic gene expression.

Signaling Pathways Involved in Pivanex-Induced Apoptosis

Pivanex appears to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. Pivanex influences this pathway by altering the expression of Bcl-2 family proteins.

While less directly detailed in the context of Pivanex, HDAC inhibitors, in general, can sensitize cells to extrinsic apoptosis by upregulating the expression of death receptors like Fas and their ligands.

Quantitative Data on Apoptosis Induction

While specific quantitative data for Pivanex-induced apoptosis is limited in the provided search results, studies on other HDAC inhibitors provide a framework for the expected effects.

| Cell Line | HDACi (Concentration) | Time Point | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity | Reference |

| Jurkat T cells | BS-181 (15 µM) | 20 hours | 47.1% (Early + Late) | Not Specified | [2] |

| MDA-MB-231 | NK-HDAC-1 (dose-dependent) | 48 hours | Dose-dependent increase | Not Specified | [3] |

Gene Expression Changes in Apoptosis Regulators

Pivanex, through HDAC inhibition, modulates the expression of key genes involved in the apoptotic process. A crucial aspect of this regulation is the alteration of the Bax/Bcl-2 ratio, a key determinant of cell fate.

| Gene | Cell Line | Pivanex/HDACi | Fold Change in Expression | Method | Reference |

| Bax | A549 (NSCLC) | H9 (Herbal Extract) | Enhanced expression | Western Blot | [4] |

| Bcl-xL | A549 (NSCLC) | H9 (Herbal Extract) | Inhibited expression | Western Blot | [4] |

| Bcl-2 | t(14;18) Lymphoma | TSA and NaB | Down-regulated | Western Blot, qRT-PCR | [5] |

Pivanex and Cell Cycle Arrest

In addition to apoptosis, Pivanex can induce cell cycle arrest, primarily at the G1/S checkpoint. This effect is largely mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs), such as p21WAF1/CIP1.

The Role of p21WAF1/CIP1

p21WAF1/CIP1 is a key tumor suppressor gene that, when activated, binds to and inhibits the activity of cyclin-CDK complexes, thereby halting cell cycle progression. HDAC inhibitors, including the active metabolite of Pivanex, have been shown to robustly induce p21WAF1/CIP1 expression.

Quantitative Data on Cell Cycle Arrest

| Cell Line | HDACi (Concentration) | Time Point | % Cells in G0/G1 Phase | Reference |

| Cancer Cell Line (Hypothetical) | Hdac-IN-40 (1.0 µM) | 48 hours | 75.3 ± 3.0 | [6] |

| Cancer Cell Line (Hypothetical) | Hdac-IN-40 (2.5 µM) | 48 hours | 82.1 ± 3.5 | [6] |

| A549 (NSCLC) | M22 (13 µM) | 24 hours | Significant increase (visual from histogram) | [7] |

Interplay with Other Signaling Pathways

The effects of Pivanex are not limited to the direct regulation of apoptosis and cell cycle genes. Its influence extends to other critical signaling pathways, such as NF-κB and the generation of reactive oxygen species (ROS).

Pivanex and the NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. HDAC inhibitors can have complex, context-dependent effects on NF-κB signaling. Some studies suggest that HDAC inhibitors can suppress NF-κB activity by inhibiting the phosphorylation of IκBα, the inhibitory subunit of NF-κB.

Pivanex and Reactive Oxygen Species (ROS)

HDAC inhibitors have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. While high levels of ROS can be cytotoxic, at lower levels, they can act as signaling molecules. The increased ROS production by HDAC inhibitors can contribute to the induction of apoptosis through the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways and by promoting mitochondrial dysfunction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Pivanex on gene expression and apoptosis.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Pivanex on the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and cell cycle regulation (e.g., p21WAF1/CIP1), as well as histone acetylation.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of Pivanex or vehicle control for desired time points.

-

Protein Extraction:

-

For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For histone extraction: Isolate nuclei and perform acid extraction.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-acetyl-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Pivanex treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells with Pivanex as described for Western blotting.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of Pivanex on cell cycle distribution.

Protocol:

-

Cell Culture and Treatment: Treat cells with Pivanex.

-

Cell Harvesting and Fixation: Harvest cells and fix in cold 70% ethanol.

-

Staining: Resuspend fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the intracellular generation of ROS after Pivanex treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells with Pivanex.

-

Staining: Incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

Pivanex demonstrates significant anti-cancer potential through its primary mechanism as a histone deacetylase inhibitor. By inducing histone hyperacetylation, Pivanex triggers a cascade of events that lead to the re-expression of silenced tumor suppressor genes and the modulation of key signaling pathways. This results in the induction of apoptosis, primarily through the intrinsic pathway by altering the Bax/Bcl-2 ratio and activating the caspase cascade, and the induction of cell cycle arrest at the G1/S checkpoint via upregulation of p21WAF1/CIP1. Furthermore, Pivanex's influence on the NF-κB pathway and the generation of reactive oxygen species likely contributes to its overall anti-neoplastic effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of Pivanex and other HDAC inhibitors. Further research is warranted to obtain more specific quantitative data on the effects of Pivanex across a broader range of cancer types and to fully elucidate the intricate interplay of the signaling pathways it modulates.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kumc.edu [kumc.edu]

- 7. researchgate.net [researchgate.net]

The Role of Pivanex (AN-9) in the Downregulation of Bcr-Abl Protein: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[1][2][3] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as resistance and residual disease persist.[1][4] Pivanex (AN-9), a pivaloyloxymethyl butyrate, is a pro-drug of butyric acid that functions as a histone deacetylase (HDAC) inhibitor.[5][6][7] Emerging evidence indicates that Pivanex and other butyric acid derivatives can downregulate the expression of the bcr-abl protein, offering a potential therapeutic avenue for CML. This document provides a detailed technical overview of the mechanism, experimental validation, and signaling pathways associated with Pivanex-mediated bcr-abl downregulation.

Introduction to Pivanex and Bcr-Abl

Pivanex (AN-9) is an orally active derivative of butyric acid.[5][6] Its primary anticancer effect is attributed to the intracellular release of butyric acid, a known inhibitor of histone deacetylases (HDACs).[6][7] By inhibiting HDACs, which play a key role in chromatin structure and gene transcription, Pivanex can modulate the expression of various genes involved in cell growth and differentiation.[6] The increased potency of Pivanex compared to butyric acid is likely due to its enhanced permeability across cell membranes, facilitating more efficient delivery of the active compound to its subcellular targets.[6][7]

The Bcr-Abl oncoprotein, resulting from the Philadelphia chromosome translocation t(9;22), is the pathogenic driver in over 95% of CML cases.[1][8] Its deregulated tyrosine kinase activity activates multiple downstream signaling pathways that promote cell proliferation, reduce apoptosis, and lead to the malignant expansion of hematopoietic stem cells.[1][2] Therefore, targeting the Bcr-Abl protein, either by inhibiting its kinase activity or by reducing its expression, is a primary strategy in CML therapy.

Mechanism of Action: HDAC Inhibition and Transcriptional Repression

The primary mechanism by which Pivanex is proposed to downregulate bcr-abl is through its function as an HDAC inhibitor. Histone acetylation is generally associated with a more open chromatin structure (euchromatin), which allows for active gene transcription. Conversely, histone deacetylation, mediated by HDACs, leads to a condensed chromatin structure (heterochromatin), repressing transcription.

Studies with butyric acid analogs, such as arginine butyrate, have demonstrated a dose-related inhibition of p210 bcr-abl protein.[9] Further analysis revealed that this inhibition occurs via transcriptional regulation of the bcr-abl gene.[9] By inhibiting HDACs, Pivanex's active metabolite, butyric acid, is thought to alter the chromatin state at the bcr-abl gene locus, leading to a reduction in its transcription and, consequently, a decrease in bcr-abl mRNA and protein levels. This represents a distinct mechanism from TKIs, which block the protein's enzymatic activity without affecting its expression level.

Quantitative Data from In Vitro Studies

Pivanex has been evaluated in CML-derived cell lines, most notably K562, which expresses the p210 bcr-abl protein. These studies have provided quantitative data on its anti-leukemic effects.

Table 1: Effects of Pivanex on K562 CML Cells

| Parameter | Concentration (μM) | Incubation Time | Result | Citation |

| Cell Viability | 100-500 | 24 hours | Significant reduction in the number of viable cells. | [5] |

| Synergy with Imatinib | 100 (Pivanex) + 0.125 or 0.25 (STI571) | 24 hours | Synergistic reduction in the number of viable cells. | [5] |

| Apoptosis Induction | 100-500 | 6-72 hours | Significant increase in the number of apoptotic cells. | [5] |

| Caspase Activity | 500 | 4 hours | Significant increase in caspase activity. | [5] |

| Cell Cycle Arrest | 200 | Not specified | Inducement of G2-M phase enhancement. | [5] |

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling and Pivanex Intervention

The Bcr-Abl protein activates a cascade of downstream signaling pathways critical for CML pathogenesis, including the JAK/STAT and PI3K/Akt pathways, which ultimately suppress apoptosis, partly through the upregulation of anti-apoptotic proteins like Bcl-xL.[10][11] Pivanex intervenes at the transcriptional level, reducing the synthesis of the Bcr-Abl protein itself, thereby attenuating all downstream oncogenic signals.

Caption: Pivanex-mediated inhibition of HDACs, leading to downregulation of bcr-abl transcription.

Experimental Workflow for Assessing Pivanex Efficacy

The following diagram outlines a typical experimental workflow used to determine the effect of Pivanex on bcr-abl expression and CML cell fate.

Caption: Standard experimental workflow to evaluate Pivanex's effect on CML cells.

Detailed Experimental Protocols

Cell Culture and Treatment

The human CML cell line K562 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at a specified density and treated with Pivanex at concentrations ranging from 100 to 500 μM for various time points (e.g., 4, 24, 48, 72 hours).

Cell Viability Assay (Trypan Blue Exclusion)

-

After incubation with Pivanex, K562 cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in a small volume of PBS.

-

A 10 μL aliquot of the cell suspension is mixed with 10 μL of 0.4% Trypan Blue stain.

-

The mixture is incubated for 1-2 minutes at room temperature.

-

Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer under a light microscope.

-

The percentage of viable cells is calculated relative to a vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Following Pivanex treatment, cells are harvested and washed twice with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

400 μL of 1X binding buffer is added to each sample.

-

Samples are analyzed by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot for Bcr-Abl Protein

-

Treated cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-40 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for c-Abl.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to normalize protein levels.

Conclusion

Pivanex (AN-9) presents a compelling mechanism for combating CML by directly targeting the expression of the Bcr-Abl oncoprotein. By functioning as an HDAC inhibitor, its active metabolite, butyric acid, induces transcriptional repression of the bcr-abl gene.[9] This leads to a reduction in Bcr-Abl protein levels, triggering cell cycle arrest and apoptosis in CML cells.[5] The in vitro data demonstrates significant anti-proliferative and pro-apoptotic activity, as well as a synergistic effect with TKIs like imatinib.[5] This dual approach of inhibiting Bcr-Abl activity (with TKIs) and downregulating its expression (with Pivanex) could represent a powerful strategy to overcome drug resistance and eradicate residual leukemic cells. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of Pivanex in the management of CML.

References

- 1. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Applications of BCR-ABL Molecular Testing in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine butyrate downregulates p210 bcr-abl expression and induces apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Bcr-Abl kinase activity by PD180970 blocks constitutive activation of Stat5 and growth of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pivanex: A Technical Guide to its Antimetastatic and Antiangiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of butyric acid, a known histone deacetylase (HDAC) inhibitor. By enhancing the cellular delivery of butyric acid, Pivanex has demonstrated significant potential as an anticancer agent with pronounced antimetastatic and antiangiogenic activities. This technical guide provides a comprehensive overview of the core mechanisms, quantitative preclinical and clinical data, and detailed experimental methodologies related to the antimetastatic and antiangiogenic properties of Pivanex. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Metastasis and angiogenesis are hallmark capabilities of cancer, enabling tumor growth, invasion, and dissemination to distant organs, which remains the primary cause of cancer-related mortality. Angiogenesis, the formation of new blood vessels, is a critical prerequisite for tumors to grow beyond a few millimeters and to metastasize. The tumor vasculature provides essential nutrients and oxygen and serves as a conduit for metastatic spread. Consequently, agents that can effectively inhibit both metastasis and angiogenesis are of significant interest in oncology drug development.

Pivanex (AN-9) is a derivative of butyric acid, a short-chain fatty acid that functions as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors represent a class of targeted anticancer agents that modulate gene expression by altering the acetylation status of histones and other non-histone proteins. This leads to changes in chromatin structure and the regulation of genes involved in cell cycle arrest, differentiation, and apoptosis. The anticancer effects of Pivanex are primarily attributed to the intracellular release of butyric acid. Its increased potency compared to butyric acid is thought to be due to its enhanced permeability across cell membranes, leading to more efficient delivery to subcellular targets[1]. Preclinical and clinical studies have highlighted the antimetastatic and antiangiogenic properties of Pivanex, making it a compelling candidate for further investigation.

Mechanism of Action

The primary mechanism of action of Pivanex is the inhibition of histone deacetylases (HDACs) by its active metabolite, butyric acid. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. Inhibition of HDACs leads to hyperacetylation of these proteins, resulting in a more open chromatin structure and altered gene expression.[1]

Antimetastatic Properties

The antimetastatic effects of Pivanex are mediated through the regulation of genes involved in cell proliferation, invasion, and apoptosis. As an HDAC inhibitor, Pivanex can induce the expression of tumor suppressor genes and repress the expression of oncogenes. One of the key proteins downregulated by Pivanex is the oncoprotein Bcr-Abl, which is crucial for the survival and proliferation of certain leukemia cells[1]. Furthermore, in a 4T1 metastatic breast carcinoma model, Pivanex significantly inhibited the formation of lung lesions[2].

Antiangiogenic Properties

Pivanex exerts its antiangiogenic effects through multiple pathways that converge on the inhibition of key pro-angiogenic factors and signaling cascades.

-

Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF): Solid tumors often experience hypoxia, which stabilizes HIF-1α, a master transcriptional regulator of angiogenesis. HIF-1α, in turn, upregulates the expression of VEGF, a potent pro-angiogenic factor. HDAC inhibitors, including the active metabolite of Pivanex, have been shown to suppress HIF-1α activity, leading to the downregulation of VEGF expression[3]. Butyric acid has been demonstrated to decrease VEGF mRNA and its receptor, KDR, mRNA levels[4]. This disrupts the critical VEGF signaling pathway required for endothelial cell proliferation, migration, and tube formation.

-

Inhibition of Basic Fibroblast Growth Factor (bFGF): Pivanex has been shown to reduce the expression of bFGF, another important pro-angiogenic factor[2].

-

Upregulation of PTEN: The tumor suppressor PTEN (Phosphatase and Tensin homolog) is a negative regulator of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, including that of endothelial cells. Some studies suggest that butyric acid can increase the expression of PTEN, thereby inhibiting the pro-angiogenic PI3K/Akt pathway.

The culmination of these actions is a reduction in tumor vascularization, thereby limiting tumor growth and the potential for metastasis.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the antimetastatic and antiangiogenic properties of Pivanex.

Table 1: Preclinical Antimetastatic and Antiangiogenic Efficacy of Pivanex (AN-9)

| Model System | Treatment | Endpoint Measured | Result | Reference |

| 4T1 Metastatic Breast Carcinoma | AN-9 | Inhibition of lung lesions | 47% inhibition | [2] |

| HT-29 Human Colon Carcinoma Xenograft | AN-9 | Reduction of Mean Vessel Density (MVD) | Not specified, but AN-7 showed a 7-fold reduction | [2] |

| HT-29 Human Colon Carcinoma Xenograft | AN-9 | Reduction of bFGF expression (immunohistochemistry) | Reduced expression | [2] |

| HT-29 Human Colon Carcinoma Xenograft | AN-9 | Reduction of HIF-1α expression (immunohistochemistry) | Reduced expression | [2] |

| A549 NSCLC Cell Line | Pivanex (single agent, pretreatment) | IC50 | 28.7 µM | [5] |

| NCI-H460 NSCLC Cell Line | Pivanex (single agent, pretreatment) | IC50 | 28.2 µM | [5] |

| A549 NSCLC Cell Line | Pivanex (single agent, post-treatment) | IC50 | 198.2 µM | [5] |

| NCI-H460 NSCLC Cell Line | Pivanex (single agent, post-treatment) | IC50 | 176.1 µM | [5] |

Table 2: Phase II Clinical Trial of Pivanex in Advanced Non-Small Cell Lung Cancer (NSCLC)

| Parameter | Value | Reference |

| Number of Patients | 47 | [4][6] |

| Dosage | 2.34 g/m²/day (6-hour IV infusion for 3 days every 21 days) | [4][6] |

| Partial Response (PR) Rate (Intent-to-treat) | 4.3% - 6.4% | [4][6] |

| Stable Disease (≥12 weeks) | 30% - 36% | [4][6] |

| Median Survival (All Patients) | 6.2 months | [4] |

| 1-Year Survival (All Patients) | 26% | [4] |

| Median Survival (<3 prior chemo regimens) | 7.8 - 11.2 months | [4][6] |

| 1-Year Survival (<3 prior chemo regimens) | 31% - 47% | [4][6] |

| Most Common Toxicities (Grade 1-2) | Fatigue (34%), Nausea (17%), Dysgeusia (11%) | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antimetastatic and antiangiogenic properties of Pivanex.

In Vivo Murine Cancer Models

-

Objective: To assess the antimetastatic potential of Pivanex in a highly metastatic and invasive tumor model.

-

Cell Line: 4T1 murine breast carcinoma cells.

-

Animal Model: Female BALB/c mice.

-

Procedure:

-

4T1 cells are cultured in appropriate media.

-

A suspension of 4T1 cells is injected into the mammary fat pad of the mice.

-

Treatment with Pivanex or vehicle control is initiated at a specified time point after tumor cell inoculation.

-

Primary tumor growth is monitored regularly.

-

At the end of the study, mice are euthanized, and lungs are harvested.

-

The number of metastatic nodules on the lung surface is counted.

-

-

Reference Protocol Details: Specific details on cell numbers, treatment schedules, and endpoint analysis can be found in studies utilizing this model[7][8].

-

Objective: To evaluate the anticancer and antiangiogenic activity of Pivanex in a human tumor xenograft model.

-

Cell Line: HT-29 human colon adenocarcinoma cells.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Procedure:

-

HT-29 cells are cultured and harvested.

-

A suspension of HT-29 cells is injected subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Pivanex or vehicle is administered according to the study protocol.

-

Tumor volume is measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).

-

-

Reference Protocol Details: Detailed procedures for establishing and utilizing the HT-29 xenograft model are available in the literature[9][10].

In Vivo Angiogenesis Assay

-

Objective: To quantify in vivo angiogenesis by measuring the formation of new blood vessels into a Matrigel plug.

-

Materials: Growth factor-reduced Matrigel, pro-angiogenic factors (e.g., bFGF, VEGF), test compound (Pivanex), and mice.

-

Procedure:

-

Liquid Matrigel is mixed with a pro-angiogenic factor and the test compound (Pivanex) or vehicle.

-

The mixture is subcutaneously injected into mice.

-

The Matrigel solidifies at body temperature, forming a plug.

-

After a defined period (e.g., 7-14 days), the plugs are explanted.

-

Angiogenesis is quantified by measuring the hemoglobin content within the plug (e.g., using Drabkin's reagent) or by immunohistochemical analysis of endothelial cell markers (e.g., CD31) in sectioned plugs.

-

-

Reference Protocol Details: Standard protocols for the Matrigel plug assay provide detailed steps for preparation, injection, and analysis[11][12][13][14].

In Vitro Angiogenesis Assay

-

Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Materials: Matrigel or other basement membrane extracts, HUVECs, and test compound (Pivanex).

-

Procedure:

-

A thin layer of Matrigel is polymerized in the wells of a culture plate.

-

HUVECs are seeded onto the Matrigel in the presence of Pivanex or vehicle.

-

After incubation (typically 4-18 hours), the formation of tube-like structures is observed and quantified by microscopy.

-

Quantification can include measuring the total tube length, number of junctions, and number of loops.

-

-